molecular formula C9H12N2O2 B1581487 3-Ethoxybenzhydrazide CAS No. 27830-16-6

3-Ethoxybenzhydrazide

Cat. No.: B1581487
CAS No.: 27830-16-6
M. Wt: 180.2 g/mol
InChI Key: ROKJUCOMVRXSAC-UHFFFAOYSA-N
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Description

3-Ethoxybenzhydrazide is an organic compound with the molecular formula C₉H₁₂N₂O₂. It is a derivative of benzhydrazide, where an ethoxy group is attached to the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethoxybenzhydrazide can be synthesized through the reaction of 3-ethoxybenzoic acid with hydrazine hydrate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

3-Ethoxybenzoic acid+Hydrazine hydrateThis compound+Water\text{3-Ethoxybenzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 3-Ethoxybenzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized catalytic processes to enhance yield and purity. The use of carboxylic acid chlorides and efficient catalysts can streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxybenzhydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed:

Scientific Research Applications

3-Ethoxybenzhydrazide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-ethoxybenzhydrazide involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions. The pathways involved may include the formation of hydrazone derivatives, which can further interact with biological molecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

    Benzhydrazide: Lacks the ethoxy group, making it less versatile in certain reactions.

    3-Methoxybenzhydrazide: Contains a methoxy group instead of an ethoxy group, leading to different reactivity and applications.

    4-Ethoxybenzhydrazide: The ethoxy group is positioned differently, affecting its chemical properties and uses.

Properties

IUPAC Name

3-ethoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-8-5-3-4-7(6-8)9(12)11-10/h3-6H,2,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKJUCOMVRXSAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182146
Record name 3-Ethoxybenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27830-16-6
Record name 3-Ethoxybenzhydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027830166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethoxybenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 27830-16-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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